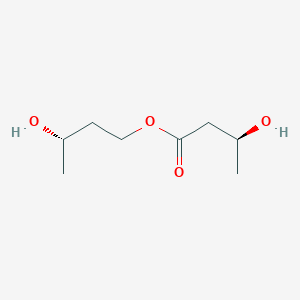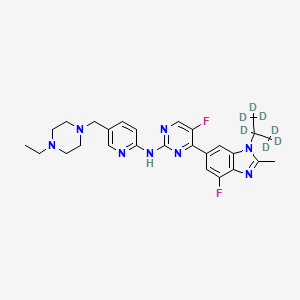
Dipropofol-d32
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropofol-d32 is a deuterated form of dipropofol, a dimeric compound of propofolThis compound is primarily used in scientific research due to its unique isotopic properties, which allow for detailed tracking and analysis in various studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dipropofol-d32 involves the reaction of propofol with dihalogen acids and their derivatives under alkaline conditions to form diesters. These diesters are then reacted with phosphoric acid, thiophosphoric acid, and their derivatives to obtain water-soluble dipropofol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents is crucial in maintaining the isotopic integrity of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Dipropofol-d32 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Dipropofol-d32 has a wide range of applications in scientific research:
Chemistry: Used in studies involving reaction mechanisms and isotopic labeling.
Biology: Employed in metabolic studies to track biochemical pathways.
Industry: Utilized in the development of new anesthetic agents and in pharmacokinetics research.
Mecanismo De Acción
Dipropofol-d32 exerts its effects primarily through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via GABA-A receptors. This action results in the hyperpolarization of neuronal membranes, reducing neuronal excitability and providing anticonvulsant effects . Additionally, this compound has been shown to possess antioxidative and antibacterial activities .
Comparación Con Compuestos Similares
Similar Compounds
Propofol: The monomeric form of dipropofol, widely used as an anesthetic.
Butylated hydroxyanisole (BHA): An antioxidant with similar phenolic structure.
2,6-Dimethylphenol: Another phenolic compound with antioxidant properties.
Uniqueness of Dipropofol-d32
This compound stands out due to its enhanced antioxidant activity compared to its monomeric counterparts. The dimeric structure of this compound provides greater stability and efficacy in scavenging free radicals, making it a valuable compound in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H34O2 |
|---|---|
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
3,5-dideuterio-4-[2,6-dideuterio-3,5-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4-hydroxyphenyl]-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol |
InChI |
InChI=1S/C24H34O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16,25-26H,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D,10D,11D,12D,13D,14D,15D,16D |
Clave InChI |
QAISRHCMPQROAX-QCGKCTFQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C2=C(C(=C(C(=C2[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC(C)C1=CC(=CC(=C1O)C(C)C)C2=CC(=C(C(=C2)C(C)C)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



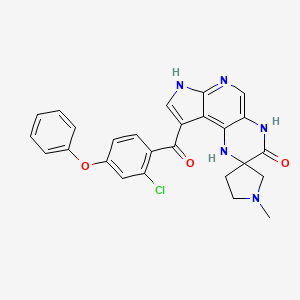





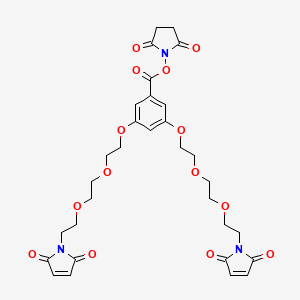
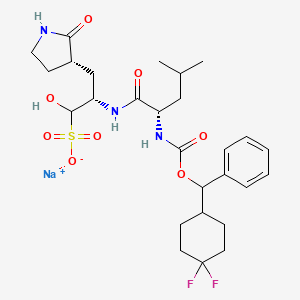

![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)

